molecular formula C14H13FN2O3S B12116776 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- CAS No. 928003-95-6

4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-

Cat. No.: B12116776
CAS No.: 928003-95-6
M. Wt: 308.33 g/mol
InChI Key: AJRAYJBZJPIMMF-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- typically involves the reaction of 2-amino-4-thiazoleacetic acid with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

928003-95-6

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

2-[2-[1-(4-fluoroanilino)-1-oxopropan-2-yl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C14H13FN2O3S/c1-8(14-17-11(7-21-14)6-12(18)19)13(20)16-10-4-2-9(15)3-5-10/h2-5,7-8H,6H2,1H3,(H,16,20)(H,18,19)

InChI Key

AJRAYJBZJPIMMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)CC(=O)O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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